molecular formula C10H10O2 B12683019 5,6,7,8-Tetrahydro-1,2-naphthalenedione CAS No. 135756-21-7

5,6,7,8-Tetrahydro-1,2-naphthalenedione

Cat. No.: B12683019
CAS No.: 135756-21-7
M. Wt: 162.18 g/mol
InChI Key: BYTHYUHUIKZJAX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,2-naphthalenedione is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two carbonyl groups at the 1 and 2 positions, and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,2-naphthalenedione typically involves the hydrogenation of 1,2-naphthoquinone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-naphthoquinone using sodium borohydride in an alcohol solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 1,2-naphthoquinone.

    Reduction: It can be further reduced to form 5,6,7,8-tetrahydro-1,2-naphthalenediol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 1,2-Naphthoquinone

    Reduction: 5,6,7,8-Tetrahydro-1,2-naphthalenediol

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,2-naphthalenedione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,2-naphthalenedione involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It may also interact with specific enzymes and proteins, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

    1,2-Naphthoquinone: Shares the naphthoquinone core but lacks the hydrogenation at the 5,6,7,8 positions.

    5,6,7,8-Tetrahydro-1-naphthol: Similar hydrogenation but with a hydroxyl group instead of carbonyl groups.

    5,6,7,8-Tetrahydro-1,4-naphthoquinone: Similar structure but with carbonyl groups at the 1 and 4 positions.

Uniqueness: 5,6,7,8-Tetrahydro-1,2-naphthalenedione is unique due to its specific arrangement of carbonyl groups and hydrogenation pattern

Properties

CAS No.

135756-21-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2

InChI Key

BYTHYUHUIKZJAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)C2=O

Origin of Product

United States

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